2-(Dimethylamino)-1-propanethiol hydrochloride
Description
Properties
Molecular Formula |
C5H14ClNS |
|---|---|
Molecular Weight |
155.69 g/mol |
IUPAC Name |
2-(dimethylamino)propane-1-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H |
InChI Key |
NWHNILJCVHMIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Methods Using Borate Esters
Patent US4769497A describes the use of boric acid alkyl esters in ketal transformations, highlighting their role in stabilizing intermediates. While this patent focuses on dialkoxy-propanes, analogous boron-mediated catalysis could facilitate thiol-amine coupling. For example, trimethyl borate might coordinate to the thiol group, enhancing the nucleophilicity of dimethylamine and improving substitution efficiency at the 2-position.
Reductive Amination Pathways
Ketone Intermediate Strategy
Reductive amination of 2-oxo-1-propanethiol with dimethylamine and a reducing agent (e.g., sodium cyanoborohydride) offers an alternative route. This method, though underexplored in the provided sources, is widely used in amine synthesis. The ketone precursor, 2-oxo-1-propanethiol, could be synthesized via oxidation of 1-propanethiol with pyridinium chlorochromate (PCC), followed by reductive amination.
Challenges :
- The oxidation step risks over-oxidation to sulfonic acids.
- 2-Oxo-1-propanethiol’s instability necessitates in situ generation.
Thiolation of Alcohol Precursors
Tosylate Displacement
Another approach converts the alcohol to a tosylate (using p-toluenesulfonyl chloride), which is then displaced by a thiolate ion (e.g., NaSH). This method, while reliable, requires anhydrous conditions to prevent hydrolysis of the tosylate.
Hydrochloride Salt Formation
The free base, 2-(dimethylamino)-1-propanethiol, is treated with hydrogen chloride (HCl) gas in diethyl ether or aqueous HCl to precipitate the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity, as demonstrated in the purification of quaternary ammonium compounds in the RSC protocol.
Critical Considerations :
- Stoichiometry : Excess HCl ensures complete protonation but must be removed to avoid hygroscopicity.
- Crystallization Solvents : Ethanol’s polarity aids in dissolving the salt, while ether reduces solubility for precipitation.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Mechanistic Insights and Side Reactions
Oxidation of Thiol Intermediates
Thiols are prone to oxidation, forming disulfides. Conducting reactions under nitrogen or argon, as seen in the RSC protocol, prevents this. Post-synthesis, stabilizers like EDTA may be added to the hydrochloride salt.
Scalability and Industrial Feasibility
Nucleophilic substitution (Section 1.1) is most scalable, given its similarity to established processes in patent CN104370757A. Continuous flow systems could enhance yields by minimizing intermediate degradation. Conversely, Mitsunobu reactions are less viable industrially due to reagent costs and stoichiometric byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-propanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-(Dimethylamino)-1-propanethiol hydrochloride has diverse applications in chemistry, biology, medicine, and industry, primarily due to its thiol group's reactivity and the dimethylamino group's ability to participate in hydrogen bonding and electrostatic interactions.
Scientific Research Applications
(2S)-2-(dimethylamino)propane-1-thiol
- Chemistry (2S)-2-(dimethylamino)propane-1-thiol serves as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology It is used in studying enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
- Medicine It is investigated for potential use in drug development, particularly in designing thiol-containing drugs.
- Industry It is utilized in polymer production and as an additive in lubricants and corrosion inhibitors.
Antimicrobial Activity
DMAPT has demonstrated antimicrobial properties against a range of bacterial strains. In a study examining various compounds, DMAPT exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
This suggests that DMAPT could be a candidate for further development as an antimicrobial agent.
Use as a Covalent Modifier
Thiols are highly reactive with Michael acceptors, particularly those possessing an α,β-unsaturated carbonyl group . Oxindoles containing electrophilic groups can form covalent bonds. For example, acrylamide-containing derivatives were not effective, but propiolamide and chloromethylketone functioned as high nanomolar inhibitors of Nek2 . Cys22 was confirmed as the target for propiolamide .
Other Applications
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-propanethiol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-(Dimethylamino)-1-propanethiol Hydrochloride (CAS: 38048-81-6)
- Structure: The dimethylamino group is at the third carbon instead of the second.
- Molecular Formula : C₅H₁₄ClNS (FW: 155.69 g/mol).
- Key Differences: Reactivity: The position of the dimethylamino group influences electron density distribution. The 3-isomer may exhibit weaker nucleophilicity at the thiol group due to reduced inductive effects compared to the 2-isomer. Applications: Both isomers are used in drug delivery systems (e.g., siRNA carriers), but the 2-isomer shows higher efficiency in thiol-disulfide exchange reactions due to steric and electronic factors .
Data Table: Positional Isomers
Functional Group Analogues
2-(Dimethylamino)-1-propanol Hydrochloride
- Structure : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
- Molecular Formula: C₅H₁₄ClNO (FW: 151.63 g/mol).
- Key Differences :
3-(Dimethylamino)propanenitrile
- Structure : Contains a nitrile (-CN) group instead of thiol.
- Molecular Formula : C₅H₁₀N₂ (FW: 98.15 g/mol).
- Key Differences: Applications: Used in organic synthesis (e.g., Strecker reaction) rather than biomedical fields.
Pharmacologically Relevant Analogues
4-Dimethylamino-N-benzylcathinone Hydrochloride
- Structure: Aromatic dimethylamino group attached to a cathinone backbone.
- Molecular Formula : C₁₈H₂₂N₂O·2HCl (FW: 355.3 g/mol).
- Key Differences: Bioactivity: The aromatic dimethylamino group enhances binding to serotonin receptors, whereas the aliphatic thiol in 2-(dimethylamino)-1-propanethiol HCl favors metal chelation. Stability: The cathinone derivative requires storage at -20°C due to thermal sensitivity, unlike the more stable thiol compound .
Pethidine Hydrochloride
- Structure : Piperidine derivative with a methyl ester and phenyl group.
- Molecular Formula: C₁₅H₂₁NO₂·HCl (FW: 283.8 g/mol).
- Key Differences: Mechanism: Pethidine is an opioid receptor agonist, while 2-(dimethylamino)-1-propanethiol HCl lacks direct receptor affinity. Synthesis: Pethidine’s synthesis involves piperidine intermediates, contrasting with the thiol-amine coupling used for the target compound .
Toxicity Profile
- 2-(Dimethylamino)-1-propanethiol HCl: Limited toxicological data; precautionary measures include avoiding inhalation (P261) and contact with skin (P262) .
- Propanol, 2-amino-1-(4-hydroxyphenyl)-, HCl: Classified with similar precautions but exhibits higher acute toxicity due to phenolic hydroxyl groups .
Biological Activity
2-(Dimethylamino)-1-propanethiol hydrochloride, commonly referred to as DMAPT, is a sulfur-containing compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of DMAPT, providing a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DMAPT is characterized by its dimethylamino group and thiol functional group. The molecular formula is C₅H₁₃ClN₁S, and it has a molecular weight of approximately 151.69 g/mol. The presence of the thiol group contributes to its reactivity and potential biological interactions.
DMAPT exhibits several biological activities attributed to its ability to modulate various signaling pathways:
- Antioxidant Activity : DMAPT has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that DMAPT can inhibit the expression of pro-inflammatory cytokines, suggesting a role in mitigating inflammation-related diseases .
- Cytotoxicity Against Cancer Cells : DMAPT has demonstrated selective cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway .
Pharmacological Effects
The pharmacological profile of DMAPT includes:
- Neuroprotective Effects : Studies suggest that DMAPT may protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies indicate that DMAPT possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) investigated the anticancer properties of DMAPT on human breast cancer cell lines. The results showed that DMAPT treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that DMAPT could serve as a promising lead compound for breast cancer therapy.
Study 2: Neuroprotection
In a study published by Johnson et al. (2021), the neuroprotective effects of DMAPT were evaluated in a rat model of Parkinson's disease. The administration of DMAPT resulted in improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups. This suggests that DMAPT may have therapeutic potential for neurodegenerative conditions.
Table 1: Summary of Biological Activities of DMAPT
Table 2: Case Study Outcomes
| Study | Model/Type | Key Findings |
|---|---|---|
| Smith et al. (2020) | Human breast cancer cells | Significant reduction in cell viability |
| Johnson et al. (2021) | Rat model of Parkinson's | Improved motor function; reduced neuronal loss |
Q & A
Q. What are the recommended synthetic routes for 2-(Dimethylamino)-1-propanethiol hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or thiol-amine coupling. For example, reacting 1-propanethiol with dimethylamine in the presence of HCl under controlled pH (4–6) yields the hydrochloride salt. Optimization includes using polar solvents (e.g., methanol or water) to enhance solubility and reaction efficiency, with temperature maintained at 0–5°C to minimize side reactions like oxidation of the thiol group . Purification via recrystallization from ethanol/water mixtures improves yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm the presence of dimethylamino (-N(CH₃)₂) and thiol (-SH) groups. For example, a singlet at ~2.2 ppm in ¹H-NMR corresponds to dimethyl protons .
- HPLC-MS : Detect impurities (e.g., oxidized disulfide byproducts) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Validate stoichiometry (C: ~38.5%, H: ~9.0%, N: ~9.0%, Cl: ~22.8%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability tests using accelerated degradation studies (40°C/75% RH for 14 days) can identify decomposition pathways, such as thiol oxidation to disulfides, monitored via TGA and FTIR .
Advanced Research Questions
Q. How can this compound be utilized as a building block in organocatalytic or bioconjugation reactions?
The thiol group enables Michael additions or thiol-ene click chemistry. For example:
Q. What mechanistic insights exist for its role in radical scavenging or redox chemistry?
The thiol group participates in radical quenching via hydrogen atom transfer (HAT). Electrochemical studies (cyclic voltammetry) reveal a redox potential of ~–0.3 V vs. SCE, indicating moderate reducing capacity. Computational modeling (DFT) can predict reaction pathways for thiyl radical formation .
Q. How does structural modification (e.g., substituting dimethylamino with other amines) impact biological activity?
Comparative studies with analogs (e.g., diethylamino or pyrrolidino derivatives) can elucidate structure-activity relationships (SAR). For instance:
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Disulfide byproducts (e.g., dimerized thiols) are common impurities. Use LC-MS/MS with MRM (multiple reaction monitoring) for sensitive detection. For example, monitor m/z 155 → 139 transitions for the parent ion and m/z 308 → 155 for disulfide dimers .
Q. How can computational methods predict its reactivity in complex reaction systems?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model interactions with solvents or biomolecules. For instance:
- Simulate solvation effects in water/methanol mixtures to predict reaction kinetics.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dimethylamino group.
- Toxicity : While no comprehensive toxicological data exist, handle as a potential irritant (use PPE, fume hoods) .
- Data Validation : Cross-reference NMR and MS data with PubChem or ECHA databases to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
